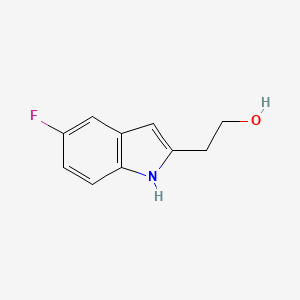

2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-1H-indol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5-6,12-13H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNSLQYHMFHTFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Analytical Characterization of 2 5 Fluoro 1h Indol 2 Yl Ethan 1 Ol and Its Analogs

Mass Spectrometry (MS)

Fragmentation Patterns and Structural Information from MS/MS

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce product ions. The resulting fragmentation pattern provides detailed structural information. The fragmentation of 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol is influenced by its functional groups: the indole (B1671886) ring, the fluoro substituent, and the primary alcohol.

The molecular ion [M]•+ of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (C10H10FNO, approx. 179.19 g/mol ). Key fragmentation pathways are predictable based on the stability of the resulting ions and neutral molecules.

Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group (C1) and the adjacent carbon (C2) is prone to cleavage. However, the most significant alpha-cleavage in alcohols typically involves the loss of the largest alkyl group from the carbon attached to the oxygen. In this case, the primary fragmentation is the cleavage of the Cα-Cβ bond (the bond between the CH2OH group and the indole ring), which is highly characteristic for primary alcohols and compounds with a benzylic-like position. This leads to the formation of a stable, resonance-stabilized indolyl-methyl cation.

Loss of Water: Alcohols readily undergo dehydration (loss of H₂O) in the mass spectrometer, leading to a fragment ion at [M-18].

Indole Ring Fragmentation: The indole nucleus itself can fragment, often through a retro-Diels-Alder (RDA) mechanism involving the pyrrole (B145914) ring, leading to the loss of HCN.

The predicted fragmentation pattern for this compound would involve several key steps. The initial molecular ion [C₁₀H₁₀FNO]•+ at m/z 179 would likely undergo cleavage of the bond between the ethyl group and the indole ring. This would result in a highly stable, resonance-delocalized cation corresponding to the 5-fluoro-1H-indol-2-ylmethylene structure at m/z 148. Another prominent fragmentation pathway involves the loss of a water molecule from the molecular ion, yielding an ion at m/z 161. Subsequent fragmentations would involve the indole ring itself.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 179 | 161 | H₂O | 2-(5-Fluoro-1H-indol-2-yl)ethene radical cation |

| 179 | 150 | CH₂OH | 5-Fluoro-1H-indole radical cation |

| 179 | 148 | CH₂OH + H | 5-Fluoro-1H-indol-2-ylmethylene cation |

| 148 | 121 | HCN | Fluorobenzonitrile-related cation |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for identifying the functional groups and analyzing the molecular vibrations of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative functional group analysis. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its alcohol, indole, and fluoro-aromatic moieties.

The spectrum would be characterized by a broad absorption band in the high-frequency region (around 3200-3600 cm⁻¹) due to the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. The N-H stretch of the indole ring would appear as a sharp peak around 3400 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations of the indole ring would produce several peaks in the 1450-1620 cm⁻¹ region. The C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹, and the C-F stretch would appear as a strong band in the 1000-1250 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 | O-H stretch (broad) | Alcohol |

| ~3400 | N-H stretch (sharp) | Indole |

| 3000 - 3100 | C-H stretch | Aromatic (Indole) |

| 2850 - 2960 | C-H stretch | Aliphatic (-CH₂-) |

| 1450 - 1620 | C=C stretch | Aromatic Ring (Indole) |

| 1000 - 1250 | C-F stretch | Fluoro-aromatic |

| ~1050 | C-O stretch | Primary Alcohol |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, complementing IR spectroscopy. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. Non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the indole ring system. The indole ring breathing modes, which involve the expansion and contraction of the entire ring structure, typically give rise to strong and characteristic Raman bands. For indole itself, dominant peaks are observed around 760 cm⁻¹ and 1010 cm⁻¹, assigned to in-phase and out-of-phase ring breathing modes, respectively. researchgate.net The C=C stretching vibrations of the aromatic system also produce strong Raman signals. The aliphatic C-H stretching and bending modes would also be visible.

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |

| ~3400 | N-H stretch | Indole |

| 2850 - 3100 | C-H stretches | Aliphatic & Aromatic |

| 1400 - 1600 | C=C stretch | Aromatic Ring (Indole) |

| ~1010 | Ring breathing (out-of-phase) | Indole Ring |

| ~880 | N-H bending | Indole Ring |

| ~760 | Ring breathing (in-phase) | Indole Ring |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. Both thin-layer chromatography and high-performance liquid chromatography are essential tools for assessing the purity of synthesized this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. For this compound, a polar stationary phase like silica (B1680970) gel (SiO₂) on a glass or aluminum plate would typically be used.

The separation is achieved by developing the plate in a sealed chamber with a suitable mobile phase, which is a solvent or a mixture of solvents. Given the moderate polarity of the target compound due to the hydroxyl and N-H groups, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be effective. The ratio of these solvents can be adjusted to achieve optimal separation and a retention factor (Rf) value typically between 0.3 and 0.7. Visualization of the compound spot can be achieved under UV light (at 254 nm), as the indole ring is a UV-active chromophore, or by using chemical staining agents that react with the indole nucleus, such as vanillin-sulfuric acid or p-anisaldehyde stain.

Table 4: Hypothetical TLC Data for this compound on Silica Gel

| Mobile Phase (v/v) | Retention Factor (Rf) | Visualization Method |

| Hexane:Ethyl Acetate (7:3) | ~0.35 | UV (254 nm), Vanillin stain |

| Dichloromethane:Methanol (95:5) | ~0.50 | UV (254 nm), Vanillin stain |

| Toluene:Acetone (8:2) | ~0.40 | UV (254 nm), Vanillin stain |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to separate, identify, and quantify each component in a mixture. It is the standard method for determining the purity of pharmaceutical compounds. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture. A typical mobile phase would consist of an aqueous component (water, often with a pH modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic modifier (acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A UV-Vis detector set at the absorbance maximum of the indole chromophore (typically around 220 nm or 280 nm) would provide high sensitivity.

Table 5: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm or 280 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides definitive, atom-level insights into the three-dimensional structure of molecules in the solid state. This technique is invaluable for determining precise bond lengths, bond angles, conformational geometries, and the nature of intermolecular interactions that dictate crystal packing. Although a specific crystal structure for this compound has not been reported in publicly accessible databases, a comprehensive analysis of its close structural analogs offers significant understanding of its likely solid-state behavior. Key analogs for this analysis include the non-fluorinated parent compound, 1H-Indole-2-methanol, and various 5-fluoroindole (B109304) derivatives.

Detailed crystallographic studies on these analogs reveal conserved patterns of hydrogen bonding and π-stacking, while also highlighting the subtle yet significant influence of substituents on molecular conformation and crystal packing. acs.org

Structural Analysis of 1H-Indole-2-methanol

The closest non-fluorinated analog, 1H-Indole-2-methanol, provides a foundational model for understanding the molecular geometry and intermolecular forces. It crystallizes in the monoclinic system under the P2/c space group. acs.org A notable feature of its crystal structure is the presence of two distinct molecules in the asymmetric unit, which differ primarily in the orientation of their hydroxyl groups. acs.org This is defined by the N1–C2–C10–O1 torsion angle, which adopts both a gauche+ conformation (61.5(3)°) and a trans conformation (−175.5(2)°). acs.org This conformational polymorphism within a single crystal lattice underscores the rotational flexibility of the hydroxymethyl side chain. The structure also exhibits disorder related to the positions of the hydroxyl hydrogen atoms. acs.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 15.556(3) |

| b (Å) | 5.549(1) |

| c (Å) | 17.026(3) |

| β (°) | 96.87(3) |

| Volume (ų) | 1459.1(5) |

| Z | 8 |

Insights from 5-Fluoroindole Derivatives

To understand the specific influence of the fluorine atom at the C5 position, analysis of other fluorinated indole crystal structures is crucial. The crystal structure of Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, for instance, reveals key interaction patterns. nih.gov This compound crystallizes in the monoclinic P2(1)/n space group. Its indole core is nearly planar, with a minimal dihedral angle of 0.815(6)° between the five- and six-membered rings. nih.govnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 7.0584(14) |

| b (Å) | 20.586(4) |

| c (Å) | 7.3286(15) |

| β (°) | 112.01(3) |

| Volume (ų) | 987.3(3) |

| Z | 4 |

Comparative Analysis with Indole

The parent compound, Indole, crystallizes in the orthorhombic system (space group Pna21). acs.org Its solid-state structure is characterized by an orientational disorder and is primarily stabilized by N−H···π interactions, with a notable absence of classical hydrogen bonds. acs.org The comparison with its hydroxylated and fluorinated derivatives highlights the directing role of the functional groups. The hydroxyl group in the ethan-1-ol side chain introduces strong hydrogen-bonding capabilities (O-H···O and N-H···O), which are expected to be dominant packing forces, a feature not present in the parent indole.

Collectively, the crystallographic data from these analogs suggest that the solid-state structure of this compound will be a complex interplay of strong N-H···O and O-H···O hydrogen bonds from the indole and alcohol moieties, respectively, complemented by π–π stacking of the indole rings and weaker interactions involving the fluorine substituent. The rotational freedom of the ethanol (B145695) side chain may also allow for conformational flexibility, similar to that observed in 1H-Indole-2-methanol. acs.org

Computational and Theoretical Investigations of 2 5 Fluoro 1h Indol 2 Yl Ethan 1 Ol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure and properties of molecules. For 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol, DFT calculations offer a window into its intrinsic chemical nature.

Molecular Geometry Optimization and Conformation Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d) or higher. nih.gov The resulting optimized geometry provides the most energetically favorable conformation of the molecule in the gas phase.

Conformational analysis is particularly important for the ethan-1-ol side chain, which can rotate around the C-C and C-O single bonds. By mapping the potential energy surface as a function of these dihedral angles, researchers can identify low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target, such as an enzyme's active site. The indole (B1671886) ring itself is largely planar, though the substituents will have specific orientations relative to it.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C(ethan) | ~1.50 Å |

| Bond Length | C(ethan)-C(ol) | ~1.52 Å |

| Bond Length | C(ol)-O | ~1.43 Å |

| Bond Length | C5-F | ~1.36 Å |

| Dihedral Angle | N1-C2-C(ethan)-C(ol) | Varies with conformer |

| Dihedral Angle | C2-C(ethan)-C(ol)-O | Varies with conformer |

Note: These values are illustrative and based on typical bond lengths and angles for similar organic molecules.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of understanding a molecule's reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system. The presence of the fluorine atom, being highly electronegative, would likely lower the energy of the HOMO and LUMO compared to the non-fluorinated analogue. The LUMO is also anticipated to be distributed over the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical FMO Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative energy values and would be determined by specific DFT calculations.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the fluorine atom, due to their high electronegativity. The hydrogen atom of the N-H group in the indole ring would exhibit a positive potential, making it a potential hydrogen bond donor. Understanding this charge distribution is vital for predicting intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition in biological systems.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. nih.gov

Conformational Sampling and Stability

MD simulations can be used to explore the conformational landscape of this compound in a more comprehensive manner than static DFT calculations. By simulating the molecule's motion over nanoseconds or longer, researchers can observe transitions between different conformations and determine their relative populations and stability in various environments, such as in a solvent or within a protein binding site. This provides a more realistic picture of the molecule's flexibility and preferred shapes.

Ligand-Protein Interaction Dynamics (if applicable for derivatives)

For derivatives of this compound that are designed to interact with a specific protein target, MD simulations are invaluable. nih.gov After docking the ligand into the protein's binding site, an MD simulation can be run on the entire complex. This allows for the study of the stability of the ligand-protein interaction over time. Key aspects that can be analyzed include:

Hydrogen bond analysis: Identifying which hydrogen bonds between the ligand and protein are stable and persistent throughout the simulation.

Hydrophobic interactions: Observing the dynamics of non-polar interactions.

Conformational changes: Assessing whether the ligand or the protein undergoes significant conformational changes upon binding.

These simulations provide a dynamic view of the binding process and can help to explain the molecular basis of a compound's biological activity.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the molecule's potential biological activity.

Computational Docking to Enzyme Active Sites and Receptor Binding Pockets

No published studies were found that describe the computational docking of this compound to specific enzyme active sites or receptor binding pockets. Such an analysis would typically involve preparing the 3D structure of the compound and docking it into the binding site of a known biological target to predict its binding conformation and affinity. While docking studies have been performed on other 5-fluoro-2-oxindole derivatives and various indole compounds to explore their inhibitory potential against targets like α-glucosidase or cyclooxygenase, data for the specific compound of interest is absent mdpi.comnih.gov.

Analysis of Ligand-Receptor Interactions (e.g., hydrogen bonding, hydrophobic interactions)

An analysis of ligand-receptor interactions details the specific non-covalent forces that stabilize the binding of a ligand to its target. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Without molecular docking results, a specific analysis of the interactions between this compound and a biological receptor cannot be conducted. For related fluoro-indole structures, studies have highlighted the importance of hydrogen bonding and lipophilic interactions in their binding affinity researchgate.net. However, a detailed interaction map for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Studies and Chemoinformatics

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the biological activity of a set of compounds with their physicochemical properties or structural features (descriptors). These models are used to predict the activity of new, untested compounds.

Comparative Molecular Field Analysis (CoMFA) and CoMSIA

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that relate the 3D properties of molecules (steric, electrostatic, hydrophobic fields) to their biological activity. These methods are used to generate contour maps that visualize the molecular regions where modifications are likely to enhance or decrease activity. No CoMFA or CoMSIA studies specifically including or focusing on this compound were identified in the literature search.

Prediction of In Vitro Biological Activities based on Structural Features

The prediction of in vitro biological activities relies on computational models, such as QSAR, that are built from experimental data of a series of related compounds. These models use calculated molecular descriptors to forecast activities like enzyme inhibition or receptor binding. As no QSAR models developed from a series containing this compound were found, there are no specific predictions of its in vitro biological activities to report.

Analysis of Physicochemical Properties Relevant to Biological Interactions

The analysis of physicochemical properties (e.g., lipophilicity, electronic properties, molecular size) is crucial for understanding a compound's pharmacokinetic and pharmacodynamic behavior. The inclusion of a fluorine atom in a molecule, for instance, is known to potentially increase metabolic stability and binding affinity due to its effects on lipophilicity and electron density. researchgate.net However, a detailed computational analysis of the specific physicochemical properties of this compound and their relevance to biological interactions has not been published.

Chemical Biology and Mechanistic Studies in Vitro Focus of 2 5 Fluoro 1h Indol 2 Yl Ethan 1 Ol and Its Derivatives

Structure-Activity Relationship (SAR) Derivations from In Vitro Data

Influence of Fluoro Substitution on In Vitro Bioactivity

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, significantly enhancing bioactivity, metabolic stability, and other physicochemical properties. researchgate.net The substitution of a hydrogen atom with fluorine in a compound like 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol can profoundly influence its biological profile through several mechanisms. Fluorine's high electronegativity and small atomic radius, similar to that of hydrogen, allow it to act as a bioisostere for a hydroxyl group or a hydrogen atom, often leading to improved biological activity. mdpi.com

Key effects of fluorination on in vitro bioactivity include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This substitution can block sites of oxidative metabolism, thereby increasing the compound's metabolic stability and half-life in in vitro systems. researchgate.net

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's acidity (pKa), lipophilicity, and hydrogen-bonding capacity. researchgate.net These changes can affect how the molecule is absorbed and distributed in a cellular environment and how it interacts with its biological target. researchgate.net For instance, fluorination can enhance the binding affinity of a ligand to its target protein. mdpi.com

Conformational Control: The introduction of fluorine can govern molecular conformation through stereoelectronic effects. This conformational restriction can lock the molecule into a bioactive shape, enhancing its interaction with a specific receptor or enzyme active site. researchgate.net

Enhanced Binding Interactions: The C-F bond can participate in favorable interactions with biological targets, including dipole-dipole interactions and, in some contexts, non-canonical hydrogen bonds. researchgate.net

In studies of related indole (B1671886) derivatives, the electronic effects of substituents like fluorine have been shown to influence inhibitory activities. For example, in a series of 5-fluoro-2-oxindole derivatives, the presence and position of halogen substituents on other parts of the molecule played a significant role in their α-glucosidase inhibitory activity. nih.gov Similarly, studies on fluorinated vitamin D3 analogues have demonstrated that fluorine substitution can lead to greater potency in vitro, including higher affinity for target receptors and significantly increased antiproliferative activity against cell lines. mdpi.com

Mechanistic Investigations at the Molecular Level (In Vitro)

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to inhibit various enzymes. The introduction of a fluorine atom can enhance this inhibitory potential. One notable example is 5-fluoro-2-indolyl des-chlorohalopemide (FIPI), a derivative that acts as a potent inhibitor of the signaling enzyme phospholipase D (PLD). nih.gov FIPI was identified in an in vitro chemical screen and demonstrated the ability to block the production of the lipid second messenger phosphatidic acid (PA) with subnanomolar potency in cellular assays. nih.gov

The mechanisms by which fluoro-substituted compounds inhibit enzymes can vary. There are generally four classes of enzyme inhibitors: redox active inhibitors, iron chelators, non-redox competitive inhibitors, and allosteric inhibitors. mdpi.com

Competitive Inhibition: The inhibitor molecule resembles the substrate and competes for binding at the enzyme's active site. The strong interactions afforded by the fluorine atom can make a compound a particularly effective competitive inhibitor.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.

Mechanism-Based Inactivation ("Suicide Substrates"): The fluoro-containing compound can be processed by the target enzyme, leading to the formation of a reactive species that covalently binds to and irreversibly inactivates the enzyme. researchgate.net

The specific mechanism for a given compound must be determined experimentally through kinetic studies. For instance, in a study of novel dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, several compounds were identified with potent, selective inhibitory activity against COX-2 over COX-1. mdpi.com

Table 1: In Vitro Enzyme Inhibition by Selected Indole Derivatives and Other Compounds

| Compound | Target Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| 5-Fluoro-2-oxindole derivatives | α-glucosidase | Variable (depending on other substitutions) | nih.gov |

| 5-fluoro-2-indolyl des-chlorohalopemide (FIPI) | Phospholipase D (PLD) | Subnanomolar potency | nih.gov |

| N-hydroxyurea derivatives | COX-2 | IC50 values in µM range | mdpi.com |

| N-hydroxyurea derivatives | 5-LOX | IC50 values in µM range | mdpi.com |

G protein-coupled receptors (GPCRs) and nuclear receptors are common targets for indole-based compounds. The interaction of a ligand like this compound with a receptor can result in agonism (activation) or antagonism (inhibition). The molecular basis for this differential activity lies in the specific conformational changes the ligand induces upon binding to the receptor. nih.govnih.govresearchgate.net

Agonism: An agonist binds to the receptor and stabilizes an "active" conformation. This conformational change initiates a cascade of intracellular signaling events. nih.govresearchgate.net For nuclear receptors like the estrogen receptor, agonist binding triggers a conformational shift that facilitates the recruitment of co-activator proteins and subsequent gene transcription. nih.govresearchgate.net

Antagonism: An antagonist binds to the same site as the agonist but fails to induce the active conformation. Instead, it may stabilize an "inactive" state or simply block the agonist from binding, thereby preventing receptor activation. nih.govresearchgate.net Some antagonists, known as inverse agonists, can further reduce the basal activity of a receptor. nih.gov

Studies on the serotonin (B10506) 5-HT2A receptor have shown that the orientation of indoleamine ligands within the binding pocket is a key determinant of their efficacy (i.e., whether they act as full or partial agonists). researchgate.net Specific interactions between the ligand and amino acid residues in the receptor's transmembrane helices influence the ligand's position, which in turn dictates the degree of receptor activation. researchgate.net The fluorine atom on the indole ring of this compound could critically influence these interactions, potentially altering its orientation in a binding pocket and thereby modulating its activity as an agonist or antagonist.

For a compound to exert its biological effect, it must first cross the cell membrane and reach its intracellular target. The study of cellular uptake and subcellular distribution is crucial for understanding a drug's mechanism of action. These processes are often investigated in vitro using various cell lines and advanced imaging techniques. harvard.edudovepress.com

The physicochemical properties of this compound, influenced by its fluoro-indole core, will govern its ability to permeate cell membranes. Cellular uptake can occur through passive diffusion for lipophilic molecules or via specific transporter proteins. Once inside the cell, the compound's distribution is not uniform. It may accumulate in specific organelles depending on its properties. harvard.edudovepress.com

Methods to study these phenomena include:

Fluorescence Microscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorescent dye, its uptake and localization within cells can be directly visualized in real-time. harvard.edunih.gov

Flow Cytometry: This technique allows for the rapid quantification of the fluorescent signal from thousands of individual cells, providing data on the distribution of uptake within a cell population. nih.govnih.gov

Subcellular Fractionation: Cells are lysed and separated into different organelle fractions (e.g., nucleus, mitochondria, cytoplasm) by centrifugation. The concentration of the compound in each fraction is then measured, often by mass spectrometry.

Studies on other fluorinated compounds have demonstrated that these techniques can quantitatively measure drug adducts and determine their distribution within cells. nih.govnih.gov Upon entering cells, compounds may accumulate in endo-lysosomal compartments, where they may be degraded or released to act on other targets. dovepress.com For example, research on silk nanospheres showed that upon cellular entry via endocytosis, the particles accumulated in lysosomes for intracellular degradation. dovepress.com

In Vitro Cytotoxicity and Antiproliferative Activity against Cell Lines

Indole derivatives are a well-established class of compounds with significant antiproliferative and cytotoxic activity against a wide range of cancer cell lines. nih.govmdpi.com The in vitro cytotoxicity of a compound is typically assessed using assays like the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govsemanticscholar.org The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

Numerous studies have reported the potent cytotoxic effects of various indole-based molecules. For example:

Analogues of the marine alkaloid nortopsentin, which feature a bis-indolyl structure, have shown concentration-dependent antitumor activity against panels of human tumor cell lines, with mean IC₅₀ values in the low micromolar range. nih.govresearchgate.net

Indolo–pyrazole derivatives have been evaluated for cytotoxicity against human colon cancer (HCT-116), melanoma (SK-MEL-28), and lung cancer (A549) cell lines, with many compounds exhibiting potent activity with IC₅₀ values below 10 μM. nih.gov

Other indole-aryl-amide derivatives have demonstrated good activity against HT29 (colon), HeLa (cervical), and MCF7 (breast) cancer cell lines. mdpi.com

The fluorine substitution in this compound could enhance its cytotoxic potential. Fluorinated quinolones, for instance, have shown substantial antiproliferative activity against various cancer cell lines, including breast (T47D, MCF7), pancreatic (PANC-1), and colorectal (HT29, HCT116) cancers, with some derivatives being more potent than the standard chemotherapeutic cisplatin. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Indole Derivatives and Related Compounds

| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Nortopsentin Analogues | STO | Malignant Peritoneal Mesothelioma | High activity | nih.gov |

| Indole-Aryl-Amide Derivative 4 | HT29 | Colon Cancer | 0.96 µM | mdpi.com |

| Indole-Aryl-Amide Derivative 4 | HeLa | Cervical Cancer | 1.87 µM | mdpi.com |

| Indole-Aryl-Amide Derivative 4 | MCF7 | Breast Cancer | 0.84 µM | mdpi.com |

| Indolo–pyrazole Derivative 6c | SK-MEL-28 | Melanoma | 3.46 µM | nih.gov |

| Reduced Fluoroquinolone 4b | HCT116 | Colorectal Cancer | 0.84 µM | nih.gov |

| Reduced Fluoroquinolone 4b | HT29 | Colorectal Cancer | 1.6 µM | nih.gov |

| Avarol | HeLa | Cervical Cancer | 10.22 µg/mL | mdpi.com |

Information regarding "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search for the chemical compound This compound , it has been determined that there is a significant lack of specific, publicly available scientific literature detailing its applications as a chemical intermediate and building block. While the compound is listed by some chemical suppliers for research purposes, its utilization in the synthesis of complex molecules or advanced materials does not appear to be documented in readily accessible journals, patents, or academic databases.

The requested article, structured around the specific applications of this compound, cannot be generated as there is no verifiable research data to support the content for the outlined sections. Searches for this specific isomer, the 2-yl ethan-1-ol derivative of 5-fluoroindole (B109304), did not yield information regarding its use in the following areas:

Applications of 2 5 Fluoro 1h Indol 2 Yl Ethan 1 Ol As a Chemical Intermediate and Building Block

Role in the Synthesis of Agrochemicals and Material Science Components:No information was found on the application of this specific compound in the fields of agrochemistry or material science.

It is important to distinguish this compound from its more commonly referenced isomer, 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol (also known as 5-Fluorotryptophol), for which more research and application data exist. However, in strict adherence to the request focusing solely on the 2-yl isomer , no relevant findings could be presented.

Therefore, due to the absence of specific and detailed research findings for 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol, the generation of a scientifically accurate and informative article as per the provided outline is not possible at this time.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways for 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure (R)- or (S)-2-(5-fluoro-1H-indol-2-yl)ethan-1-ol is a critical research avenue. While various methods exist for the asymmetric synthesis of indole (B1671886) derivatives, future work could focus on adapting these strategies for this specific target. researchgate.netnih.gov

Promising approaches include:

Catalytic Asymmetric Hydrogenation: The reduction of a suitable precursor, such as a 2-acyl-5-fluoroindole, using chiral transition-metal catalysts (e.g., Rhodium, Ruthenium, Iridium complexes) is a well-established method for producing chiral alcohols. researchgate.net

Chiral Brønsted Acid Catalysis: The use of chiral phosphoric acids or their analogues can catalyze the enantioselective reduction of indole derivatives, offering a metal-free alternative to traditional hydrogenation methods. organic-chemistry.org This approach could be applied to the transfer hydrogenation of a ketone precursor using a hydrogen source like Hantzsch ester. organic-chemistry.org

Asymmetric Dearomatization: An innovative strategy involves the catalytic asymmetric dearomatization of the 5-fluoroindole (B109304) core, followed by functional group manipulation to yield the chiral ethanol (B145695) side chain. rsc.org This method could provide access to unique stereochemical architectures.

These potential pathways offer distinct advantages in terms of catalyst availability, reaction conditions, and enantioselectivity, providing a robust toolkit for accessing the desired stereoisomers of the target compound.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Key Challenges |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | Chiral Rh, Ru, or Ir complexes with ligands like BINAP or DuPhos | High enantioselectivity, well-established methodology | Precursor synthesis, potential for metal contamination |

| Chiral Brønsted Acid Catalysis | Chiral phosphoric acids (e.g., TRIP), Hantzsch ester | Metal-free conditions, mild reaction parameters | Substrate scope, optimization of catalyst loading |

| Asymmetric Dearomatization | Chiral phosphoric acid with an electrophile (e.g., naphthoquinone monoimines) | Access to novel chiral indole derivatives, divergent synthesis possibilities rsc.org | Multi-step sequence, control of regioselectivity |

Exploration of Unconventional Derivatization Strategies

To explore the structure-activity relationship (SAR) of this compound, the development of diverse derivatives is essential. mdpi.comnih.gov Future research should move beyond simple modifications to explore unconventional strategies that functionalize both the ethanol side chain and the indole core.

Side Chain Derivatization: The primary alcohol of the ethanol moiety is a prime target for modification. nih.govresearchgate.net

Esterification and Etherification: Introduction of various acyl or alkyl groups can modulate lipophilicity and steric bulk.

Isocyanate Reactions: Reaction with isocyanates can form carbamates, introducing hydrogen-bonding capabilities. nih.govresearchgate.net

Sulfonation: The formation of sulfonate esters can also be explored to alter the molecule's properties. nih.gov

Indole Core Derivatization: The indole nucleus itself offers multiple sites for functionalization.

N-H Functionalization: The indole nitrogen can be alkylated or acylated to explore the impact on receptor binding and membrane permeability.

Site-Selective C-H Functionalization: Recent advances in transition-metal catalysis allow for the direct and site-selective functionalization of C-H bonds on the indole's benzene (B151609) ring. nih.govrsc.org Targeting the C4, C6, and C7 positions, which are often challenging to access, could yield novel derivatives with unique biological profiles. nih.gov Strategies employing directing groups can facilitate this targeted functionalization. rsc.org

Perfluoroalkylation/Defluorination: Advanced techniques allow for selective C-F bond activation, which could be used to introduce further fluorinated motifs or to modify the existing fluoro-substituent. rsc.org

| Target Site | Reaction Type | Potential Reagents | Purpose of Modification |

|---|---|---|---|

| Hydroxyl Group (-OH) | Esterification/Etherification | Acyl chlorides, anhydrides, alkyl halides nih.gov | Modulate polarity, steric hindrance, and metabolic stability |

| Indole Nitrogen (N-H) | N-Alkylation/N-Arylation | Alkyl halides, boronic acids | Alter electronic properties and hydrogen bonding capacity |

| Indole C-H Bonds (C4, C6, C7) | Directed C-H Functionalization | Palladium or copper catalysts with directing groups nih.govrsc.org | Introduce substituents at underexplored positions to probe new binding interactions |

| Indole C-F Bond (C5) | Defluorinative Functionalization | Sodium dithionite (B78146) with perfluoroalkyl sources rsc.org | Introduce new fluorinated groups or other functionalities |

Integrated Computational and Experimental Design for In Vitro Activity Optimization

To accelerate the discovery of potent derivatives, an integrated approach combining computational modeling and experimental validation is crucial. espublisher.comijpsjournal.com This synergistic workflow allows for the rational design of molecules with enhanced in vitro activity against specific biological targets. nih.gov

The proposed workflow would involve:

Target Identification and Homology Modeling: If the crystal structure of a target protein is unavailable, a homology model can be built based on related proteins.

In Silico Screening: A virtual library of derivatives based on the this compound scaffold is created. Molecular docking simulations are then used to predict the binding affinity and orientation of these virtual compounds within the target's active site. nih.govespublisher.com

Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR models can be developed to correlate the structural features of the derivatives with their predicted biological activity. nih.govresearchgate.net This helps in identifying key molecular descriptors (e.g., electronic, hydrophobic, steric) that govern potency.

Prioritization and Synthesis: The most promising candidates identified through in silico screening are prioritized for chemical synthesis.

In Vitro Validation: The synthesized compounds are then tested in biochemical or cell-based assays to determine their actual inhibitory activity (e.g., IC₅₀ values). The experimental data is then fed back into the QSAR models to refine their predictive power for the next cycle of design. acs.org

This iterative cycle of design, synthesis, and testing can significantly streamline the lead optimization process, saving time and resources. espublisher.com

| Phase | Methodology | Objective | Expected Outcome |

|---|---|---|---|

| 1. Design | Molecular Docking, QSAR Modeling espublisher.comresearchgate.net | Predict binding affinity and identify key structural features for activity. | A ranked list of virtual compounds with high predicted potency. |

| 2. Synthesis | Organic Synthesis | Synthesize a focused library of high-priority candidates. | Pure compounds for biological evaluation. |

| 3. Testing | In Vitro Biological Assays (e.g., enzyme inhibition, cell viability) | Experimentally determine the activity of synthesized compounds. | IC₅₀ or EC₅₀ values for SAR analysis. |

| 4. Refinement | Feedback Loop | Use experimental data to improve the accuracy of computational models. | A more robust predictive model for the next design cycle. |

Discovery of Novel Biological Targets for Fluoroindole-based Molecules (In Vitro)

The indole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets. nih.govnih.gov Therefore, a key research direction is to screen this compound and its derivatives against diverse panels of proteins to identify novel in vitro targets.

Potential target classes for investigation include:

Protein Kinases: Many kinase inhibitors feature an indole core. Screening against a broad kinase panel could reveal unexpected inhibitory activity against kinases implicated in cancer or inflammatory diseases. nih.gov

Tubulin: Vinca alkaloids, which contain an indole moiety, are classic anti-cancer agents that target tubulin polymerization. mdpi.com Derivatives of this compound could be evaluated for their effects on microtubule dynamics. mdpi.com

p53-MDM2 Interaction: Some indole derivatives have been designed to inhibit the p53-MDM2 protein-protein interaction, a key target in cancer therapy. nih.gov

Microbial Enzymes: Given the broad biological activity of indoles, screening against essential enzymes from pathogenic bacteria or fungi, such as DNA gyrase, could uncover new antimicrobial leads. acs.orgmdpi.com

Viral Proteins: Indole-containing compounds have been investigated for activity against various viruses, including HIV and SARS-CoV-2, by targeting proteins essential for the viral life cycle. nih.govmdpi.com

| Target Class | Example Targets | Therapeutic Rationale | Relevant Research Context |

|---|---|---|---|

| Protein Kinases | EGFR, PI3K, AKT nih.gov | Cancer, inflammation | Indole is a common scaffold in kinase inhibitors. nih.gov |

| Cytoskeletal Proteins | Tubulin | Cancer | Analogy to indole-containing Vinca alkaloids. mdpi.com |

| Protein-Protein Interactions | p53-MDM2 nih.gov | Cancer | Indole scaffolds can mimic key amino acid side chains. nih.gov |

| Bacterial Enzymes | DNA Gyrase, Dihydrofolate Reductase | Infectious diseases | Indole derivatives show broad-spectrum antimicrobial potential. acs.org |

| Viral Proteins | HIV gp41, SARS-CoV-2 Mpro nih.govmdpi.com | Viral infections | Known antiviral activity of various indole compounds. mdpi.com |

Application in Chemical Biology Tools and Imaging Agents (non-clinical)

Beyond therapeutic applications, this compound serves as an excellent starting point for the development of chemical probes and imaging agents for non-clinical research. mskcc.orgnih.gov Such tools are invaluable for studying biological processes in their native cellular environments. mskcc.orgyoutube.com

Future applications in this area include:

Fluorescent Probes: The indole scaffold is inherently fluorescent. mdpi.commdpi.com This property can be enhanced by conjugating it to other fluorophores or by designing derivatives where fluorescence is modulated upon binding to a specific target. mdpi.comresearchgate.netnih.gov These probes could be used for fluorescence microscopy and flow cytometry to visualize biological targets or events within cells. google.com

¹⁹F NMR Probes: The presence of a fluorine atom makes this compound and its derivatives suitable for ¹⁹F NMR-based screening and structural biology studies. cfplus.cz Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal provides a clean background for monitoring binding events between the probe and a target protein. cfplus.cz Clickable handles (e.g., an alkyne or azide) could be incorporated into the molecule to facilitate its attachment to biomolecules.

Photoaffinity Labels: By incorporating a photo-reactive group, derivatives can be designed as photoaffinity labels to covalently bind to their target proteins upon UV irradiation, enabling target identification and validation.

PET Imaging Agents: Radiofluorination of the indole scaffold can produce positron emission tomography (PET) imaging agents. Indole-based PET tracers have been developed for imaging targets like beta-amyloid plaques in the brain. nih.gov

| Tool/Agent Type | Key Structural Feature | Principle of Operation | Potential Non-Clinical Application |

|---|---|---|---|

| Fluorescent Probe | Intrinsic indole fluorescence or attached fluorophore mdpi.comresearchgate.net | Changes in fluorescence intensity or wavelength upon target binding. | Cellular imaging of proteins or pH sensing. mdpi.com |

| ¹⁹F NMR Probe | Fluorine-19 atom cfplus.cz | Monitoring changes in the ¹⁹F NMR chemical shift upon binding. | Fragment-based screening and studying protein-ligand interactions. |

| Photoaffinity Label | Photoreactive group (e.g., diazirine, benzophenone) | UV-induced covalent crosslinking to the target protein. | Identification of unknown protein targets of the molecule. |

| PET Imaging Agent | Fluorine-18 radioisotope | Non-invasive in vivo imaging of target distribution. | Preclinical research on target engagement in animal models. nih.gov |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(5-Fluoro-1H-indol-2-yl)ethan-1-ol?

Answer:

The synthesis typically involves functionalization of the indole core. A common approach includes:

- Fluorination : Introducing fluorine at the 5-position of indole via electrophilic substitution using fluorinating agents like Selectfluor® under controlled pH (to avoid over-fluorination).

- Ethanol side-chain addition : Alkylation or reduction strategies (e.g., borane-dimethyl sulfide reduction of ketone intermediates) to introduce the hydroxethyl group at the 2-position .

- Protection-deprotection cycles : Use of tetrahydropyran (THP) or tert-butyldimethylsilyl (TBDMS) groups to protect reactive hydroxyl groups during synthesis .

Key reagents include triphenylphosphine-carbon tetrachloride for halogenation and catalytic hydrogenation for reduction steps .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Structural validation combines:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C5; ethanol side-chain signals at δ 3.5–4.0 ppm) .

- X-ray crystallography : SHELX software refines crystallographic data to resolve bond angles and fluorine placement .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHFNO) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Critical precautions include:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : In airtight, light-resistant containers at 2–8°C, away from oxidizing agents .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can regioselectivity challenges during alkylation of indole derivatives be mitigated?

Answer:

Regioselectivity in indole alkylation is influenced by:

- Electrophile directing groups : Fluorine at C5 directs alkylation to the 2-position via electron-withdrawing effects .

- Catalytic systems : Use of Lewis acids (e.g., ZnCl) to stabilize transition states and favor desired regioisomers .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the 2-position .

Monitor reaction progress via TLC with iodine staining or HPLC-MS to detect byproducts early .

Advanced: How to resolve discrepancies between computational and experimental spectral data?

Answer:

Discrepancies often arise from:

- Conformational flexibility : Use DFT calculations (e.g., B3LYP/6-31G*) to model rotamers and compare with NMR coupling constants .

- Solvent effects : Simulate spectra using COSMO-RS to account for solvent-induced shifts .

- Crystallographic validation : Compare experimental X-ray data with computational geometry optimizations .

Advanced: What is the impact of fluorination at C5 on biological activity and reactivity?

Answer:

Fluorine at C5:

- Enhances metabolic stability : Reduces cytochrome P450-mediated oxidation due to electronegativity .

- Modulates receptor binding : Fluorine’s small size and high electronegativity improve affinity for serotonin receptors in neuropharmacological studies .

- Alters redox properties : Increases resistance to autoxidation compared to non-fluorinated analogs, critical for in vivo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.